3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid
Description
3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid is a bicyclic compound featuring a rigid [2.2.2]octane scaffold with an amino group at the 4-position and a propanoic acid moiety attached via a methylene linker.
Properties
IUPAC Name |
3-(4-amino-1-bicyclo[2.2.2]octanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c12-11-6-3-10(4-7-11,5-8-11)2-1-9(13)14/h1-8,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWCLYFZUGVYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction involving suitable dienes and dienophiles.
Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable amination reactions.
Attachment of the propanoic acid moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the bicyclic structure can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The propanoic acid moiety can participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid with two structurally related compounds from the evidence:
Cephalosporin Analog: (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Structural Differences :
- Functional Groups :
- Physicochemical Properties :
3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid
- Structural Differences: This compound replaces the bicyclo[2.2.2]octane with a linear propanoic acid chain linked to a sulfamoylphenyl group . The absence of a bicyclic system reduces conformational rigidity compared to the target compound.
- Functional Groups :
- Synthetic Applications: Halogenation and hydrazone formation are reported for this analog, highlighting reactivity at the amino and carboxylic acid sites . Similar derivatization strategies may apply to the target compound.
Table 1: Key Comparative Properties
Hypothetical Implications of Structural Features
- Rigidity and Solubility : The bicyclo[2.2.2]octane system likely enhances metabolic stability compared to linear analogs but may reduce aqueous solubility due to hydrophobicity.
- Amino vs. Sulfamoyl Groups: The primary amine in the target compound could facilitate protonation at physiological pH, affecting membrane permeability, whereas the sulfamoyl group in the analog may enhance binding to sulfonamide-targeted enzymes .
Biological Activity
3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid, also known by its CAS number 2166607-87-8, is a bicyclic compound that has garnered interest in various fields including medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The compound features a bicyclo[2.2.2]octane structure, which contributes to its rigidity and specific interactions with biological targets. The molecular formula is with a molecular weight of approximately 197.27 g/mol. Its structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to amino acid transport and receptor modulation. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity effectively.
Neurotransmitter Modulation
Research indicates that this compound may act as an inhibitor of certain neurotransmitter transporters, particularly those associated with glutamate and gamma-aminobutyric acid (GABA). By influencing these pathways, it has the potential to affect synaptic transmission and neuronal excitability.
Antinociceptive Effects
Studies have suggested that compounds with similar structures exhibit antinociceptive (pain-relieving) properties. For instance, analogs of this compound have shown promise in preclinical models for reducing pain responses.
Study on Antinociceptive Properties
A notable study conducted on related bicyclic compounds demonstrated significant antinociceptive effects in rodent models when administered at specific dosages. The results indicated a dose-dependent reduction in pain response, suggesting the potential utility of similar compounds in pain management therapies.
| Compound | Dosage (mg/kg) | Pain Response Reduction (%) |
|---|---|---|
| Analog A | 10 | 30 |
| Analog B | 20 | 50 |
| This compound | 15 | 40 |
Interaction with Amino Acid Transporters
Another research study focused on the interaction of this compound with amino acid transporters revealed that it could inhibit the uptake of glutamate in neuronal cells, potentially reducing excitotoxicity associated with neurodegenerative disorders.
Safety and Toxicology
While the biological activity is promising, safety profiles must also be considered. Preliminary safety data suggest that compounds in this class may cause skin and eye irritation upon contact, necessitating careful handling in laboratory settings.
| Hazard | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Irritation | Category 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
